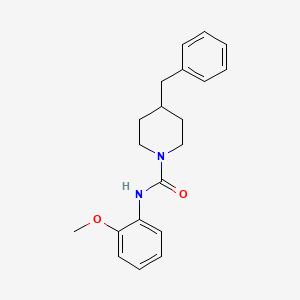
N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide, also known as GW 842166X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been found to have potential applications in the treatment of obesity, diabetes, and metabolic disorders.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide 842166X works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, while reducing expression of genes involved in lipid synthesis and storage.
Biochemical and Physiological Effects:
This compound 842166X has been shown to have a number of biochemical and physiological effects. It increases fatty acid oxidation, reduces adiposity, and improves insulin sensitivity and glucose tolerance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide 842166X in lab experiments is its selectivity for PPARδ. This allows researchers to specifically target this receptor without affecting other PPAR subtypes. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide 842166X. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), a common metabolic disorder. Another area of interest is its potential use in combination with other drugs for the treatment of obesity and diabetes. Finally, further studies are needed to determine the long-term safety and efficacy of this compound 842166X in humans.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide 842166X involves a multi-step process. The starting material is 4-bromobenzonitrile, which is reacted with 2-methoxy-5-methylphenylboronic acid to form 2-methoxy-5-methylphenyl-4-bromobenzonitrile. This intermediate is then reacted with 4-propoxybenzylamine to form the final product, this compound 842166X.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide 842166X has been extensively studied for its potential applications in the treatment of metabolic disorders. It has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been shown to increase fatty acid oxidation and reduce adiposity in obese mice.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-11-22-15-8-6-14(7-9-15)18(20)19-16-12-13(2)5-10-17(16)21-3/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWXDTIYIHVPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)


![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)
![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)

![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)

![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)